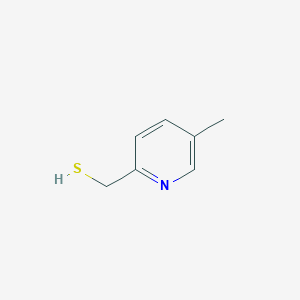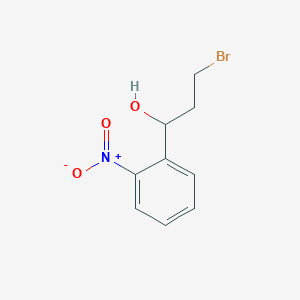
3-Bromo-1-(2-nitrophenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-(2-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H10BrNO3. It is a brominated derivative of 2-nitrophenylpropanol and is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Bromo-1-(2-nitrophenyl)propan-1-ol typically involves the bromination of 1-(2-nitrophenyl)propan-1-ol. One common method includes the reaction of 1-(2-nitrophenyl)propan-1-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Chemical Reactions Analysis
3-Bromo-1-(2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-1-(2-nitrophenyl)propan-1-ol is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(2-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-1-(2-nitrophenyl)propan-1-ol include:
- 3-Bromo-1-(4-nitrophenyl)propan-1-ol
- 3-Bromo-1-(2-nitrophenyl)propan-2-ol
- 3-Bromo-1-(2-nitrophenyl)butan-1-ol
Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
3-bromo-1-(2-nitrophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10BrNO3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4,9,12H,5-6H2 |
InChI Key |
JCMLMDWDGUHLDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCBr)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B12452065.png)
![3-[(2-fluoro-4-methylphenyl)amino]-2-(3-methylbutyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452069.png)

![N,N'-(pyrimidine-2,5-diyldibenzene-4,1-diyl)bis[2-(2-methylphenoxy)acetamide]](/img/structure/B12452081.png)
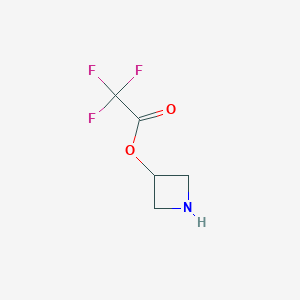

![3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452109.png)
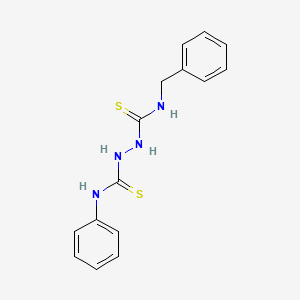
![(2E)-3-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]prop-2-enoic acid](/img/structure/B12452112.png)
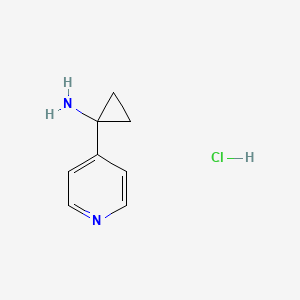
![Ethyl [4-(4-methoxyanilino)phthalazin-1-yl]acetate](/img/structure/B12452118.png)
![N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B12452126.png)
![2,2,2-Trichloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B12452129.png)
